3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Butan-2-yl Group: This step often involves Friedel-Crafts alkylation or other alkylation methods to introduce the butan-2-yl group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group and quinazolinone core may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-[4-(Methoxyphenyl)]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-[4-(Fluorophenyl)]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 3-[4-(Chlorophenyl)]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Uniqueness
The presence of the butan-2-yl group in this compound distinguishes it from other similar compounds
Properties
CAS No. |
554442-51-2 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-3-12(2)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)19-18(20)22/h4-12H,3H2,1-2H3,(H,19,22) |
InChI Key |
NVGBXDRNUDJQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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